molecular formula C11H11ClN2O B2977080 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole CAS No. 55227-85-5

1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole

Cat. No.: B2977080
CAS No.: 55227-85-5
M. Wt: 222.67
InChI Key: CPUIYWMFPWOIAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The crystal structure of 1-(4-chlorophenyl)-5-methoxy-3-methyl-1H-pyrazole reveals the arrangement of its atoms. The compound consists of a 4-chlorophenyl ring, a 2-methylphenyl ring, and a benzene ring. The dihedral angles between these rings provide insights into its conformation .


Physical And Chemical Properties Analysis

  • Solubility : Dissolve approximately 10 mg of the compound in 10 ml of 20 mM HCl:methanol (1:1 solution) and filter. It exhibits solubility in methanol .
  • UV Spectrophotometry : Ultraviolet spectroscopy can provide insights into its absorption properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-7-11(15-2)14(13-8)10-5-3-9(12)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUIYWMFPWOIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324154
Record name 1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55227-85-5
Record name 1-(4-chlorophenyl)-5-methoxy-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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